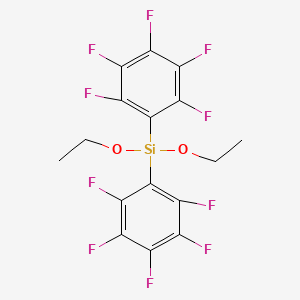

Dimethoxybis(pentafluorophenyl)silane

CAS No.:

Cat. No.: VC14100974

Molecular Formula: C16H10F10O2Si

Molecular Weight: 452.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10F10O2Si |

|---|---|

| Molecular Weight | 452.32 g/mol |

| IUPAC Name | diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane |

| Standard InChI | InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3 |

| Standard InChI Key | XJYMDGOGWVHLFW-UHFFFAOYSA-N |

| Canonical SMILES | CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC |

Introduction

Structural and Molecular Characteristics

Dimethylbis(pentafluorophenyl)silane has the molecular formula C₁₄H₆F₁₀Si and a molecular weight of 392.27 g/mol . The silicon atom is centrally positioned, bonded to two methyl groups (-CH₃) and two pentafluorophenyl rings (C₆F₅). The pentafluorophenyl groups confer exceptional electron-withdrawing properties and thermal stability, while the methyl groups contribute to steric bulk and moderate reactivity.

The compound’s InChIKey (PMUJBDOVBQRNLP-UHFFFAOYSA-N) and SMILES string (CSi(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F) provide precise structural identifiers . X-ray crystallography and computational studies reveal a tetrahedral geometry around the silicon atom, with bond angles and lengths consistent with similar organosilanes .

Synthesis and Reaction Conditions

The synthesis of dimethylbis(pentafluorophenyl)silane typically involves the reaction of pentafluorophenyl lithium with dimethylchlorosilane in diethyl ether under reflux for 24 hours, yielding approximately 80% . This method, reported by Schmeisser et al. in 1968, remains a benchmark due to its reproducibility .

Reaction Scheme:

Key parameters include:

-

Solvent: Diethyl ether

-

Temperature: Reflux (~35°C)

-

Duration: 24 hours

Alternative routes involve transmetalation or Grignard reagents, though these are less efficient .

Physicochemical Properties

The compound’s properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Density | 1.5 ± 0.1 g/cm³ | |

| Boiling Point | 259.4 ± 40.0 °C at 760 mmHg | |

| Flash Point | 110.7 ± 27.3 °C | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |

| Refractive Index | 1.446 | |

| LogP (Octanol-Water) | 5.04 |

The low vapor pressure and high logP value indicate low volatility and high hydrophobicity, making it suitable for non-polar solvents . The refractive index aligns with fluorinated organosilanes, suggesting applications in optical materials .

Applications in Chemistry and Materials Science

Supramolecular Chemistry

The compound’s electron-deficient pentafluorophenyl groups enable π-π interactions with aromatic systems, facilitating the assembly of supramolecular architectures. For example, it reacts with tris(pentafluorophenyl)borane to form Lewis acid-base complexes, which are precursors to catalysts in polymerization reactions.

Silylation in Proteomics

As a silylating agent, dimethylbis(pentafluorophenyl)silane modifies protein surfaces to enhance stability or alter solubility. Its fluorine atoms reduce nonspecific binding, improving specificity in assays.

Comparison with Analogues

Compared to non-fluorinated analogues like diphenyldimethylsilane, this compound exhibits:

-

Higher thermal stability (decomposition >300°C vs. ~200°C)

-

Enhanced resistance to oxidation due to C-F bonds

-

Greater Lewis acidity at the silicon center

Future Directions

Research opportunities include:

-

Exploring catalytic applications in C-F bond activation

-

Developing fluorinated silicone polymers for high-temperature coatings

-

Investigating toxicological profiles for industrial use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume